molecular formula C18H11NS B15156838 12H-Benzo[4,5]thieno[3,2-a]carbazole

12H-Benzo[4,5]thieno[3,2-a]carbazole

Cat. No.: B15156838
M. Wt: 273.4 g/mol
InChI Key: GLYYLMBVQZMMMS-UHFFFAOYSA-N
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Description

12H-Benzo[4,5]thieno[3,2-a]carbazole ( 206447-68-9) is a rigid, planar fused carbazole derivative that serves as a high-value building block in advanced organic materials research. Its core application is in the development of efficient Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs) . The compound's inherent molecular rigidity helps support narrowband emission and a small singlet-triplet energy gap (ΔEST), which is crucial for facilitating the reverse intersystem crossing (RISC) process and converting triplet excitons into light . When incorporated as a donor unit in donor-acceptor molecular structures, it contributes to high photoluminescence quantum yields (PLQY) . The embedded sulfur atom can influence photophysical properties, though its anticipated heavy-atom effect may be overshadowed by intermolecular exciplex formation in certain host materials . This versatile intermediate is essential for researchers designing next-generation blue and green TADF emitters for high-performance display technologies . This product is intended for research purposes and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H11NS

Molecular Weight

273.4 g/mol

IUPAC Name

12H-[1]benzothiolo[3,2-a]carbazole

InChI

InChI=1S/C18H11NS/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)19-14)13-6-2-4-8-15(13)20-16/h1-10,19H

InChI Key

GLYYLMBVQZMMMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)SC5=CC=CC=C54

Origin of Product

United States

Advanced Synthetic Methodologies for 12h Benzo 1 2 Thieno 3,2 a Carbazole and Its Architecturally Modified Derivatives

Regioselective Synthesis Protocols for the 12H-Benzowikipedia.orgresearchgate.netthieno[3,2-a]carbazole Core

Regioselectivity is paramount in the synthesis of complex fused heterocyclic systems to ensure the formation of the desired isomer. For 12H-Benzo wikipedia.orgresearchgate.netthieno[3,2-a]carbazole, this involves the controlled fusion of the benzothiophene (B83047) and carbazole (B46965) moieties to achieve the specific [3,2-a] annulation.

Multi-step Reaction Pathways for Benzothieno[x,y-a]carbazole Scaffolds

Multi-step syntheses provide a reliable, albeit often lengthy, approach to constructing complex heterocyclic frameworks. These pathways allow for the purification of intermediates and precise introduction of functional groups. A general strategy for a benzothienocarbazole scaffold involves the sequential construction of the individual heterocyclic rings followed by a final annulation step. For instance, a pre-formed benzothiophene derivative can be coupled with a substituted aniline (B41778) or a related precursor, followed by cyclization to form the carbazole ring.

Transition-Metal-Catalyzed Annulation and Cyclization Reactions

Transition-metal catalysis has revolutionized the synthesis of complex aromatic systems by enabling C-H bond functionalization and C-N/C-S bond formation with high efficiency and selectivity.

Palladium catalysts are powerful tools for constructing carbazole rings. One established strategy involves the intramolecular C-H functionalization and C-N bond formation of biaryl amides. nih.gov This approach can be adapted for benzothienocarbazoles, where a suitably substituted N-acetyl-aminobenzothiophene derivative undergoes palladium-catalyzed cyclization. The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, often in the presence of an oxidant. This method offers a direct route to the carbazole core and is compatible with various functional groups. nih.gov A modification of the Fischer indole (B1671886) synthesis, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, which could also be applied to the synthesis of complex indole-containing structures. wikipedia.org

Table 1: Representative Conditions for Palladium-Catalyzed Carbazole Synthesis

Catalyst Ligand Base Solvent Temperature (°C) Yield (%)
Pd(OAc)₂ Xantphos Cs₂CO₃ p-xylene Not specified 46

Data adapted from analogous carbazole syntheses.

Copper-catalyzed reactions offer a cost-effective alternative for intramolecular cyclizations. These methods are particularly effective for forming C-S and C-N bonds. A notable example is the copper-catalyzed synthesis of benzo wikipedia.orgresearchgate.netthiazolo[3,2-a]indoles from elemental sulfur and 1-(2-iodophenyl)-1H-indoles, which demonstrates the formation of two C-S bonds in the process. rsc.orgresearchgate.net This strategy highlights the potential for using copper catalysts to construct the benzothiophene portion of the target molecule through cyclization involving elemental sulfur or other sulfur sources. rsc.orgresearchgate.net

Table 2: Conditions for Copper-Catalyzed Heterocycle Synthesis

Copper Source Ligand Base Solvent Temperature (°C)

Data derived from the synthesis of a related benzo wikipedia.orgresearchgate.netthiazolo[3,2-a]indole system. rsc.orgresearchgate.net

Cascade Annulation Strategies for Polyaromatic Hydrocarbon Formation

Cascade, or tandem, reactions provide an efficient means of constructing complex molecules in a single pot by combining multiple bond-forming events. These strategies are highly atom-economical and can significantly shorten synthetic sequences. For the synthesis of benzothienocarbazoles, a cascade annulation could involve the reaction of a 2-alkynylthioanisole with an unsaturated α-bromocarbonyl, leading to the formation of multiple rings and new bonds in one step. nih.gov Such protocols, often catalyzed by metals like copper or palladium, offer rapid access to thio-benzobicyclic skeletons. nih.govrsc.org

Application of Fiesselmann Thiophene (B33073) and Fischer Indole Synthesis in Heteroacene Construction

Classic named reactions remain fundamental in the construction of heterocyclic cores.

The Fiesselmann thiophene synthesis is a versatile method for generating substituted thiophenes. It typically involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or related compounds in the presence of a base. wikipedia.org This reaction can be employed to construct a substituted benzothiophene ring, which can then be further elaborated into the final benzothienocarbazole structure. A key advantage is the ability to introduce various functional groups onto the thiophene ring, which is valuable for tuning the properties of the final molecule. researchgate.netrsc.org

The Fischer indole synthesis is a cornerstone reaction for producing the indole core of carbazoles. The reaction involves treating a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org This method has been successfully applied to the preparation of thiazolocarbazoles, which are structurally analogous to the target benzothienocarbazole. rsc.org By selecting an appropriate ketone-bearing benzothiophene moiety and reacting it with a phenylhydrazine, the Fischer synthesis can be a direct and effective route to the desired fused system. rsc.org

Table 3: Key Features of Fiesselmann and Fischer Syntheses

Reaction Core Formed Key Reactants Conditions
Fiesselmann Synthesis Thiophene Thioglycolic acid derivative + α,β-acetylenic ester Basic

Functionalization Strategies for 12H-Benzoresearchgate.netmdpi.comthieno[3,2-a]carbazole

Functionalization of the 12H-Benzo researchgate.netmdpi.comthieno[3,2-a]carbazole scaffold is essential for modulating its electronic and photophysical properties. Strategic attachment of various substituents allows for the systematic tuning of energy levels, charge transport characteristics, and solubility. Methodologies often involve leveraging the inherent reactivity of the different positions on the carbazole, thiophene, and benzo rings, or introducing directing groups to achieve site-selectivity.

The complex framework of 12H-Benzo researchgate.netmdpi.comthieno[3,2-a]carbazole offers multiple positions for substituent incorporation. While literature specifically detailing the functionalization of this exact isomer is limited, established methods for the modification of carbazole and benzothiophene moieties are widely applicable. These strategies primarily include electrophilic substitution, halogenation followed by cross-coupling, and direct C-H activation.

Halogenation, particularly bromination, serves as a key step to introduce a versatile handle for further modifications. Using reagents like N-Bromosuccinimide (NBS), bromine atoms can be installed on the carbazole or thiophene rings, which can then be used as coupling sites for transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings are powerful tools for forming new carbon-carbon bonds. researchgate.netbohrium.com For instance, a bromo-substituted benzothienocarbazole can be coupled with a variety of boronic acids or stannanes to introduce aryl, heteroaryl, or alkyl groups. Similarly, Buchwald-Hartwig amination allows for the introduction of amine functionalities.

Direct C-H functionalization has emerged as a more atom-economical and sustainable approach, avoiding the need for pre-functionalization steps like halogenation. beilstein-journals.org Palladium or nickel-catalyzed C-H arylation can be used to directly couple aryl halides with the C-H bonds of the benzothienocarbazole core. rsc.orgrsc.org The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions.

Table 1: Representative Methodologies for Functionalization of Carbazole and Benzothiophene Scaffolds

Reaction TypeReagents & ConditionsTarget PositionPotential SubstituentReference
BrominationN-Bromosuccinimide (NBS), DMFElectron-rich positions on carbazole/thiopheneBromo rsc.org
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), BaseBromo-substituted positionsAryl, Heteroaryl bohrium.com
C-H ArylationAryl halide, Pd or Ni catalyst, Base, LigandC2 of benzothiophene, various on carbazoleAryl rsc.orgrsc.org
Buchwald-HartwigAmine, Pd catalyst, BaseBromo-substituted positionsArylamino, Alkylamino bohrium.com

The construction of donor-acceptor (D-A) molecules is a cornerstone of modern organic electronics, enabling the design of materials with specific charge-transfer characteristics for applications like Thermally Activated Delayed Fluorescence (TADF) in Organic Light-Emitting Diodes (OLEDs). The electron-rich 12H-Benzo researchgate.netmdpi.comthieno[3,2-a]carbazole core makes it an excellent donor (D) moiety.

Research has demonstrated the successful incorporation of benzothienocarbazole as a donor unit in TADF emitters. rsc.orgresearchgate.net In a representative synthesis, a benzothienocarbazole core is coupled with a strong electron-accepting (A) unit, such as a dicyanobenzene derivative. The synthetic strategy typically involves a nucleophilic aromatic substitution (SNAr) reaction. For example, a halogenated acceptor like 2,4-difluoro-benzonitrile can be reacted with the N-H group of the carbazole moiety within the benzothienocarbazole framework. This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF).

In a specific study by Lee et al. (2015), a benzothienocarbazole-based donor was attached to a dicyanobenzene acceptor to create the TADF emitter BTCz-2CN. researchgate.net This D-A molecule was designed to have a small singlet-triplet energy splitting (ΔEST), which is a key requirement for efficient TADF. The use of the rigid and electron-donating benzothienocarbazole moiety was shown to be more effective than a simple carbazole donor, leading to a high external quantum efficiency (EQE) of 11.8% in the resulting blue OLED device. rsc.orgresearchgate.net

Table 2: Synthesis and Performance of a Benzothienocarbazole-based D-A Emitter

Compound NameDonor MoietyAcceptor MoietySynthetic MethodKey Performance Metric (in OLED)Reference
BTCz-2CNBenzothienocarbazoleDicyanobenzeneNucleophilic Aromatic Substitution (SNAr)EQE = 11.8% rsc.orgresearchgate.net

Green Chemistry Approaches in 12H-Benzoresearchgate.netmdpi.comthieno[3,2-a]carbazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds to minimize environmental impact and improve efficiency. While specific protocols dedicated to the green synthesis of 12H-Benzo researchgate.netmdpi.comthieno[3,2-a]carbazole are not extensively documented, general sustainable methodologies for the synthesis of N-heterocycles are highly relevant. mdpi.com

Key green strategies applicable to the synthesis of the benzothienocarbazole skeleton and its derivatives include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, improve product yields, and lower energy consumption compared to conventional heating methods. tandfonline.comrsc.orgnih.gov This technique has been successfully applied to palladium-catalyzed C-H activation reactions for the synthesis of functionalized carbazoles. tandfonline.com

Solvent-Free Reactions: Conducting reactions under solvent-free or "neat" conditions reduces waste, cost, and the hazards associated with volatile organic solvents. rsc.orgbohrium.com Mechanochemical methods (grinding) or thermal heating of solid reactants can be employed for various condensation and cyclization reactions.

Use of Greener Solvents: When a solvent is necessary, replacing conventional toxic and non-renewable solvents (like DMF or chlorinated hydrocarbons) with greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or bio-based solvents (e.g., eucalyptol) is a significant improvement. mdpi.com

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid heavy metal catalysts is a major goal of green chemistry. rsc.org For instance, metal-free annulative π-extension methods using a sequence of reactions like imine condensation and intramolecular Friedel-Crafts can produce polycyclic aromatic heterocycles. bohrium.com

Acceptorless Dehydrogenative Coupling (ADC): This strategy uses readily available and renewable starting materials like alcohols to synthesize heterocycles, producing only water and hydrogen as byproducts. rsc.org This approach offers an environmentally benign pathway for constructing N-heterocyclic frameworks.

These green methodologies offer promising avenues for the future synthesis and functionalization of 12H-Benzo researchgate.netmdpi.comthieno[3,2-a]carbazole, aligning the production of these advanced materials with the principles of sustainability.

Quantum Chemical and Photophysical Investigations of 12h Benzo 1 2 Thieno 3,2 a Carbazole Systems

Theoretical Characterization of Electronic Structure

The electronic properties of benzothienocarbazole systems are primarily governed by their molecular structure, which features a fusion of an electron-rich carbazole (B46965) unit with an electron-donating benzothieno group. This fusion extends the π-conjugation, which in turn dictates the material's electronic and optical characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it ideal for studying the ground state properties of complex organic molecules. DFT calculations allow for the precise determination of molecular geometries and frontier molecular orbital energies, which are crucial for predicting the material's charge transport capabilities and electronic behavior. For benzothienocarbazole-based donor-acceptor molecules, DFT calculations have been performed using functionals like B3LYP with basis sets such as 6-31G* to elucidate their fundamental electronic characteristics. researchgate.net

The HOMO and LUMO energy levels are critical parameters that determine the potential of a material for use in electronic devices. The HOMO level is associated with the electron-donating ability (p-type character), while the LUMO level relates to the electron-accepting ability (n-type character). The energy difference between these two levels, the HOMO-LUMO gap (Eg), is a key indicator of the molecule's stability and its absorption/emission properties.

In related fused heterocyclic systems, the incorporation of a thiophene (B33073) unit into a carbazole framework has been shown to influence these energy levels significantly. nih.gov For instance, in a study of dithienopyrrolobenzothiadiazole-carbazole based molecules, the HOMO energy level was calculated to be –5.45 eV, with the LUMO at –3.2 eV, derived from electrochemical measurements and optical bandgap data. d-nb.info DFT calculations for these systems sometimes overestimate the HOMO-LUMO gap compared to experimental values. d-nb.info For a series of N,S,Se-heteroacenes including a thieno[3,2-b]indole core, HOMO levels were found to range from -5.2 to -5.6 eV. acs.org The fusion of benzothieno groups onto carbazole donors generally leads to a stabilization of the HOMO and LUMO energy levels and a reduction in the bandgap. um.edu.my

Below is a table summarizing representative calculated HOMO and LUMO energy levels for related carbazole-thiophene systems.

Compound SystemHOMO (eV)LUMO (eV)Eg (eV)Method/Source
Dithienopyrrolobenzothiadiazole-carbazole (M1)-5.45-3.202.25Experimental (CV) / DFT Calculation d-nb.info
Thienopyrrolo[3,2,1-jk]carbazole (Isomer 7)-5.63-2.383.25Experimental (CV) / DFT Calculation nih.gov
Thienopyrrolo[3,2,1-jk]carbazole (Isomer 8)-5.58-2.283.30Experimental (CV) / DFT Calculation nih.gov
Thienopyrrolo[3,2,1-jk]carbazole (Isomer 9)-5.52-2.303.22Experimental (CV) / DFT Calculation nih.gov
6H-benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indole-5.2 to -5.6-2.82 to 3.23Experimental (CV) acs.org

The spatial distribution of the HOMO and LUMO provides insight into the nature of electronic transitions and charge transfer within the molecule. In donor-acceptor systems based on benzothienocarbazole, the HOMO is typically localized on the electron-rich donor moiety, which includes the carbazole and benzothieno units. Conversely, the LUMO is often distributed over the electron-accepting part of the molecule. researchgate.net

To understand the photophysical properties, such as absorption and emission of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies and characteristics, providing a theoretical basis for interpreting experimental spectra. TD-DFT calculations on related donor-acceptor molecules have been successfully used to predict vertical electronic excitations and absorption spectra, often showing good agreement with experimental data. d-nb.info

Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an excited state. These excited states can be either singlet (S), where the spins of the two electrons are paired, or triplet (T), where they are unpaired. The characterization of these states is crucial, particularly for applications in organic light-emitting diodes (OLEDs).

For molecules designed for Thermally Activated Delayed Fluorescence (TADF), the properties of the lowest singlet (S1) and triplet (T1) states are of paramount importance. researchgate.net The efficiency of TADF relies on the rapid conversion of triplet excitons into singlet excitons through a process called reverse intersystem crossing (RISC). researchgate.net Planar, fused carbazole derivatives, including benzothienocarbazoles, are attractive donor units for TADF emitters due to their inherent rigidity, which can lead to desirable properties like high photoluminescence quantum yield and a small singlet-triplet energy gap. rsc.orgresearchgate.net The incorporation of a heavy atom like sulfur in the benzothieno moiety can enhance spin-orbit coupling, which facilitates intersystem crossing between singlet and triplet states. researchgate.net Studies on carbazole derivatives show that intermolecular interactions in the solid state can significantly alter the observed phosphorescent spectra and triplet energies compared to dilute solutions. researchgate.net

The energy difference between the lowest singlet and triplet excited states (ΔEST = E(S1) - E(T1)) is a critical parameter for advanced OLED applications. A small ΔEST (typically < 0.2 eV) is a prerequisite for efficient TADF, as it allows for thermally activated RISC at room temperature.

The molecular architecture of 12H-Benzo researchgate.netrsc.orgthieno[3,2-a]carbazole, with its fused donor structure, is conducive to achieving a small ΔEST. The spatial separation of the HOMO and LUMO in donor-acceptor molecules based on this framework can lead to a small exchange energy, which is a major contributor to the ΔEST. Theoretical methods, such as the adiabatic excitation energy method using the B3LYP functional, have been shown to be effective in accurately predicting the ΔEST for carbazole-based TADF emitters, where significant geometry changes can occur between the ground and excited states. rsc.org The rigid and planar structure of benzothienocarbazole helps to minimize vibrational relaxation losses and maintain a small energy gap, making it a promising building block for high-efficiency blue TADF emitters. rsc.orgresearchgate.net In analogous thienopyrrolo[3,2,1-jk]carbazoles, triplet energies (ET) were determined to be between 2.57 eV and 2.84 eV. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Photophysical Processes and Mechanisms in 12H-Benzoresearchgate.netnih.govthieno[3,2-a]carbazole Derivatives

The unique photophysical properties of 12H-Benzo researchgate.netnih.govthieno[3,2-a]carbazole and its derivatives stem from their rigid, planar-fused ring structure and the presence of a sulfur atom. researchgate.net These characteristics make them highly promising materials for use in organic light-emitting diodes (OLEDs), particularly as donors in emitters that exhibit thermally activated delayed fluorescence (TADF). nih.govrsc.org The inherent rigidity of the fused-ring system helps to facilitate narrowband emission, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ), and high photoluminescence quantum yields (PLQY). researchgate.net

Spin-Orbit Coupling (SOC) Enhancement Studies

Spin-orbit coupling (SOC) is a critical factor in the performance of light-emitting materials, as it facilitates intersystem crossing (ISC) between singlet and triplet states. In second-generation phosphorescent OLEDs, heavy metal atoms like iridium and platinum are used to significantly increase SOC, thereby enabling the harvesting of both singlet and triplet excitons for high internal quantum efficiencies. rsc.org

In purely organic molecules like 12H-Benzo researchgate.netnih.govthieno[3,2-a]carbazole derivatives, the "heavy atom effect" can be leveraged by incorporating elements such as sulfur. The presence of the sulfur atom in the benzothienocarbazole moiety is instrumental in enhancing SOC. researchgate.netelsevierpure.com This enhancement promotes the rate of transitions between spin states, which is a fundamental requirement for efficient TADF. researchgate.net

Studies on donor-acceptor (D-A) molecules have demonstrated the efficacy of the benzothienocarbazole unit in this regard. For instance, replacing a standard carbazole donor with a 12H-benzo researchgate.netnih.govthieno[2,3-a]carbazole (12BTCz) donor leads to a large spin-orbit coupling, which is crucial for accelerating the rate of reverse intersystem crossing (RISC). researchgate.netelsevierpure.com This effect is a key strategy in designing advanced TADF emitters. researchgate.net Investigations into blocking π-conjugation in certain molecular architectures have also been proposed as a method to boost SOC by enabling the mixing of nπ* and ππ* excited states. researchgate.netcityu.edu.hk

Thermally Activated Delayed Fluorescence (TADF) Phenomena in Benzothienocarbazole Emitters

Benzothienocarbazole derivatives have been successfully employed as electron-donating components in high-efficiency blue TADF emitters. nih.govrsc.org The TADF mechanism allows for the harvesting of non-radiative triplet excitons, which constitute 75% of the excitons generated under electrical excitation. These triplets are converted into radiative singlets through an efficient RISC process, enabling a theoretical internal quantum efficiency of 100%. frontiersin.org A key requirement for an efficient TADF emitter is a very small energy gap (ΔEₛₜ) between the S₁ and T₁ states to allow for efficient thermal up-conversion of triplet excitons. frontiersin.org The rigid, fused structure of benzothienocarbazole helps to achieve this small ΔEₛₜ. researchgate.net

The efficiency of the TADF process is critically dependent on the rates of both intersystem crossing (S₁ → T₁) and reverse intersystem crossing (T₁ → S₁). The enhanced SOC in benzothienocarbazole derivatives, due to the sulfur atom's heavy atom effect, directly influences these rates. researchgate.netelsevierpure.com

A notable example is the TADF assistant dopant 12BTCzTPN, which utilizes a 12H-benzo researchgate.netnih.govthieno[2,3-a]carbazole (12BTCz) donor. The incorporation of the 12BTCz donor induces a small ΔEₛₜ and a large SOC. researchgate.netelsevierpure.com This combination results in a significantly accelerated RISC rate (kᵣᵢₛ꜀). researchgate.netnih.gov Specifically, the kᵣᵢₛ꜀ for 12BTCzTPN was found to be 4.5 times faster than that of 4CzTPN, a comparable TADF molecule that uses a standard carbazole donor. researchgate.netelsevierpure.com This faster conversion of triplet excitons back into singlets is crucial for reducing the lifetime of delayed fluorescence and mitigating efficiency roll-off at high brightness in OLEDs. researchgate.netresearchgate.netelsevierpure.com

Table 1: Comparison of RISC Rates in TADF Dopants
CompoundDonor MoietyKey FeatureRelative RISC Rate EnhancementReference
4CzTPNCarbazoleStandard TADF molecule1x (Baseline) researchgate.netelsevierpure.com
12BTCzTPN12H-Benzo researchgate.netnih.govthieno[2,3-a]carbazoleSulfur "heavy atom effect" enhances SOC4.5x researchgate.netelsevierpure.com

In many OLED applications, benzothienocarbazole derivatives act as the electron donor in a blend with an electron acceptor material, often forming an exciplex at the donor-acceptor interface. rsc.orgresearchgate.net An exciplex is an excited-state complex formed between two different molecules (a donor and an acceptor) that is dissociated in the ground state. These systems are advantageous for achieving TADF because they often exhibit a small ΔEₛₜ. researchgate.net

The photophysical properties of these blends, such as red-shifted emission and the appearance of delayed fluorescence, are characteristic signatures of exciplex formation. rsc.org The aggregation structure and intermolecular interactions within the emitting layer are crucial for device efficiency and color purity. nih.gov For instance, designing molecules with large dihedral angles between the donor and acceptor units can help suppress intermolecular π–π stacking and concentration quenching, which are detrimental to performance. rsc.orgnih.gov The formation of specific intermolecular interactions, such as hydrogen bonds in some systems, can reduce structural vibrations and limit non-radiative processes, thereby improving device stability and performance. nih.govresearchgate.net

However, several non-radiative processes can reduce efficiency. These include internal conversion and exciton (B1674681) annihilation processes such as triplet-triplet annihilation (TTA) and singlet-triplet annihilation (STA). researchgate.net These annihilation pathways become more prevalent at high exciton concentrations (i.e., high brightness), leading to the common problem of efficiency roll-off in OLEDs. researchgate.net The molecular design of benzothienocarbazole emitters, with their rigid structures, aims to minimize non-radiative decay by reducing vibrational losses. researchgate.net Furthermore, accelerating the RISC process, as seen in 12BTCzTPN, can shorten the triplet exciton lifetime, thereby reducing the probability of TTA and improving device stability and efficiency at high luminance. researchgate.netelsevierpure.com

Photoluminescence Quantum Yield (PLQY) Optimization

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. A high PLQY is essential for bright and efficient OLEDs. Planar fused carbazole derivatives, including benzothienocarbazoles, are known to support high PLQY. researchgate.net

Optimization of PLQY in these materials is achieved through careful molecular engineering. One effective strategy is the introduction of steric hindrance to control the molecular conformation and intermolecular interactions. For example, in some carbazole-based TADF emitters, introducing bulky groups creates a more twisted structure, which can lead to a smaller ΔEₛₜ and significantly higher external quantum efficiencies (EQE) in devices compared to less hindered analogues. frontiersin.orgrsc.org The use of benzofurocarbazole and benzothienocarbazole as donor units has been shown to be a superior strategy compared to using simple carbazole for improving the quantum efficiency of blue TADF devices. nih.gov

Table 2: Effect of Steric Hindrance on TADF Emitter Performance
CompoundKey Structural FeatureΔEₛₜ (eV)Device EQEₘₐₓ (%)Reference
CZ-TTROne free-rotation carbazole0.1014.4 rsc.org
DCZ-TTRTwo mutually restricted carbazoles (high steric hindrance)0.0320.1 rsc.org

Solvatochromic Behavior of 12H-Benzosigmaaldrich.commdpi.comthieno[3,2-a]carbazole Chromophores

Solvatochromism, the change in the color of a substance in response to the polarity of the solvent, is a key characteristic of chromophores with a significant difference in the dipole moment between their ground and excited states. For carbazole-based systems, particularly those with a donor-acceptor architecture, this phenomenon is often pronounced due to intramolecular charge transfer (ICT) upon photoexcitation.

While direct experimental data on the solvatochromic behavior of 12H-Benzo mdpi.comthieno[3,2-a]carbazole is not extensively available in the public domain, the general behavior of related thienocarbazole and other carbazole derivatives can provide valuable insights. For instance, studies on various carbazole derivatives demonstrate that an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum. This is indicative of a more polar excited state that is stabilized to a greater extent by polar solvent molecules compared to the less polar ground state.

In a hypothetical study of 12H-Benzo mdpi.comthieno[3,2-a]carbazole, one would expect to observe a positive solvatochromism. The absorption and emission spectra would be recorded in a range of solvents with varying polarities, from nonpolar solvents like hexane (B92381) or toluene (B28343) to polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF), and polar protic solvents like ethanol (B145695) or methanol. The resulting data would likely show a progressive red shift in the fluorescence maximum as the solvent polarity increases.

To illustrate this expected behavior, a representative data table is presented below. Please note that this data is hypothetical and serves to demonstrate the expected trend for a compound of this class based on the behavior of similar molecules.

SolventPolarity Index (ε)Absorption λmax (nm)Emission λem (nm)Stokes Shift (cm-1)
Toluene2.43804202770
Tetrahydrofuran (THF)7.63824353380
Dichloromethane (DCM)9.13854453850
Acetonitrile37.53884604570
Dimethyl Sulfoxide (DMSO)46.73904755120

This is an interactive data table based on hypothetical data for illustrative purposes.

Correlation between Molecular Structure and Electronic/Photophysical Properties

The electronic and photophysical properties of 12H-Benzo mdpi.comthieno[3,2-a]carbazole are intrinsically linked to its molecular structure. The planar, rigid, and extended π-conjugated system formed by the fusion of the benzothiophene (B83047) and carbazole moieties is the primary determinant of its behavior.

The carbazole unit acts as an excellent electron donor, while the thiophene ring, a component of the benzothieno group, is also electron-rich. The fusion of these rings creates a delocalized π-electron system that influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) dictates the absorption and emission characteristics of the molecule.

In the 12H-Benzo mdpi.comthieno[3,2-a]carbazole system, the mode of fusion of the benzothieno ring to the carbazole core is critical. The [3,2-a] annulation results in a specific topology of the π-system that affects the electronic transitions. The absorption spectrum is expected to be characterized by intense π-π* transitions. The lowest energy absorption band would correspond to the HOMO→LUMO transition.

The nature of the excited state is also a direct consequence of the molecular structure. In molecules with significant charge transfer character, the excited state possesses a larger dipole moment than the ground state. This difference is the origin of the solvatochromic behavior discussed previously. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for elucidating the relationship between the molecular structure and the electronic properties. These calculations can provide insights into the geometries of the ground and excited states, the distribution of electron density in the HOMO and LUMO, and the nature of the electronic transitions.

For 12H-Benzo mdpi.comthieno[3,2-a]carbazole, such calculations would likely reveal that the HOMO is predominantly localized on the electron-rich carbazole and thiophene moieties, while the LUMO is distributed across the entire π-conjugated framework. This distribution would support the potential for intramolecular charge transfer upon excitation, leading to the observed photophysical properties.

Advanced Materials Applications of 12h Benzo 1 2 Thieno 3,2 a Carbazole Based Systems

Organic Light-Emitting Diodes (OLEDs)

The inherent characteristics of the benzothienocarbazole framework, such as a high triplet energy and the potential for balanced charge transport, make it an excellent candidate for high-performance OLEDs. worktribe.comresearchgate.net Fused-ring carbazole (B46965) derivatives are noted for their structural rigidity, which helps in suppressing non-radiative energy loss and enhancing the efficiency and stability of devices. worktribe.com

In phosphorescent OLEDs (PhOLEDs), a host material is required to have a triplet energy level higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer and prevent back-energy transfer. mdpi.comresearchgate.net Carbazole derivatives are widely used as host materials due to their high triplet energies. mdpi.comrsc.org The fusion of a benzothiophene (B83047) unit to the carbazole core, as in 12H-Benzo researcher.lifenih.govthieno[3,2-a]carbazole, creates a rigid and extended π-conjugated system. worktribe.com This structural feature is advantageous for a host material, as it promotes good charge carrier mobility and thermal stability. rsc.org

The high triplet energy of the benzothienocarbazole core makes it suitable for hosting green and blue phosphorescent emitters, which are essential for full-color displays and solid-state lighting. nih.gov By effectively confining the triplet excitons on the guest molecules, these host materials enable the device to achieve high quantum efficiency. mdpi.com The development of host materials based on fused-ring carbazoles like benzothienocarbazole is a key strategy for creating efficient and stable PhOLEDs. worktribe.com

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to harvest non-emissive triplet excitons and convert them into emissive singlet excitons through reverse intersystem crossing (RISC). rsc.orgfrontiersin.org For a molecule to function as a TADF emitter, it must have a very small energy gap between its lowest singlet (S1) and triplet (T1) states (ΔEST). rsc.org This is typically achieved in donor-acceptor type molecules where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated.

Research has shown that using benzothienocarbazole as a donor moiety in TADF emitters leads to improved device performance compared to emitters based on simpler carbazole donors. rsc.org The fused structure of benzothienocarbazole provides a rigid and strong electron-donating unit. When paired with a suitable electron-accepting unit, the resulting molecule can exhibit a small ΔEST, facilitating efficient RISC. This design strategy has led to the development of highly efficient blue TADF devices, a critical component for OLED displays and lighting that remains a significant challenge. rsc.org The enhanced performance is attributed to the unique electronic structure and rigidity imparted by the benzothienocarbazole donor. worktribe.comrsc.org

For maximum efficiency in an OLED, the rates of electron and hole injection and transport within the emissive layer should be well-balanced. ktu.educhemrxiv.org An imbalance can lead to a shift of the recombination zone towards the device edges, causing efficiency roll-off and reduced device lifetime. Materials that can efficiently transport both holes and electrons are known as bipolar transport materials. researchgate.net

Carbazole itself is an excellent hole-transporting moiety. mdpi.com The introduction of a benzothiophene unit, which contains an electron-rich sulfur atom, can enhance electron-transporting capabilities. preprints.org Therefore, the 12H-Benzo researcher.lifenih.govthieno[3,2-a]carbazole scaffold inherently possesses the potential for bipolar charge transport. By attaching various functional groups, the HOMO and LUMO energy levels can be fine-tuned to facilitate the injection of both holes and electrons from adjacent layers. rsc.org This balanced charge transport ensures that recombination of excitons occurs efficiently within the center of the emissive layer, leading to higher device efficiency and improved operational stability. ktu.edu

The performance of OLEDs based on 12H-Benzo researcher.lifenih.govthieno[3,2-a]carbazole systems can be optimized through several strategies. One common method is to adjust the doping concentration of the emitter within the host material. This optimization is crucial to minimize concentration quenching and triplet-triplet annihilation, processes that reduce efficiency at high brightness levels. mdpi.com

Device architecture also plays a critical role. The configuration of an OLED, including the specific materials used for the hole injection, hole transport, electron transport, and electron injection layers, must be carefully chosen to ensure efficient charge injection and confinement. mdpi.comresearchgate.net For solution-processed devices, the choice of solvent and deposition techniques like spin coating can significantly impact the morphology of the emissive layer and, consequently, the device's performance. researchgate.net By systematically optimizing these device parameters, the external quantum efficiency (EQE), power efficiency, and operational lifetime of OLEDs utilizing benzothienocarbazole derivatives can be significantly enhanced.

Photovoltaic Applications

The strong electron-donating nature and light-absorbing capabilities of the benzothienocarbazole core also make it a valuable component for organic photovoltaic devices, particularly dye-sensitized solar cells. nih.govpreprints.org

In DSSCs, an organic dye molecule absorbs light and injects an electron into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.gov The ideal dye has strong light absorption across the solar spectrum, suitable energy levels for efficient electron injection and dye regeneration, and high stability. jnsam.com

A series of organic dyes using a thieno[3,2-a]carbazole donor core, a π-linker, and a cyanoacrylic acid acceptor/anchoring group have been synthesized and tested in DSSCs. x-mol.com The rigid and planar thienocarbazole unit acts as a potent electron donor. The performance of these solar cells was found to be dependent on the structure of the π-linker. One such dye, designated JH03, which incorporates a terthiophene linker with hexyl chains, demonstrated a high power conversion efficiency (η) of 8.04%. x-mol.com This performance highlights the potential of the thieno[3,2-a]carbazole framework for creating highly efficient sensitizers for next-generation solar cells. x-mol.comrsc.org

Photovoltaic Performance of Thieno[3,2-a]carbazole-Based Dyes in DSSCs x-mol.com
DyeJsc (mA cm⁻²)Voc (V)FFη (%)
JH0113.680.750.717.27
JH0213.890.760.697.29
JH0314.080.780.738.04

Jsc = Short-circuit current density; Voc = Open-circuit voltage; FF = Fill factor; η = Power conversion efficiency.

Perovskite Solar Cells (PSCs)

Perovskite solar cells (PSCs) have emerged as a leading photovoltaic technology, achieving power conversion efficiencies (PCEs) that rival those of conventional silicon-based cells. nih.govpulseforge.com The hole-transporting layer (HTL) is a critical component in most high-efficiency PSC architectures, responsible for extracting photogenerated holes from the perovskite layer and transporting them to the electrode. mdpi.com

Carbazole-based molecules are considered promising alternatives to the commonly used but expensive HTL material, spiro-OMeTAD. researchgate.netrsc.org The inherent hole-transporting capabilities, high thermal stability, and tunable electronic properties of carbazoles make them ideal candidates for efficient and stable HTLs. researchgate.net For instance, cross-linkable carbazole-based HTMs have been developed that, after thermal polymerization, form robust films resistant to organic solvents, leading to PSCs with a PCE of 16.9% and good operational stability. rsc.org Another star-shaped HTM, LD29, which features a carbazole core and triphenylamine (B166846) side arms, achieved a remarkable PCE of over 18% when doped, comparable to devices using spiro-OMeTAD. rsc.org

Despite the broad interest in carbazole-based HTLs, specific studies detailing the application of the parent 12H-Benzo rsc.orgacs.orgthieno[3,2-a]carbazole molecule as an HTL in perovskite solar cells are not prominent in the available literature. Research has tended to focus on other functionalized carbazole derivatives and isomers.

Direct experimental measurements of the charge carrier mobility in thin films of 12H-Benzo rsc.orgacs.orgthieno[3,2-a]carbazole have not been specifically reported. However, studies on structurally related compounds provide insight into the potential of this class of materials. For example, a star-shaped carbazole material with triphenylamine arms (LD29) was found to have a hole mobility of 1.72 × 10⁻⁵ cm² V⁻¹ s⁻¹. rsc.org Computational studies on carbazole-benzothiadiazole based polymers have also been used to estimate charge mobility, highlighting the importance of molecular arrangement and orientational disorder on transport properties. researchgate.net The mobility of fused thieno-aromatic systems can be quite high, as demonstrated by a multifunctional 2,7-diphenylbenzo rsc.orgacs.orgthieno[3,2-b]benzofuran (BTBF-DPh) derivative, which, while not a carbazole, shares the Benzo[4,5]thieno core and exhibited a field-effect mobility of 0.181 cm² V⁻¹ s⁻¹. acs.org

Table 1: Hole Mobility of Selected Carbazole-Based and Related Heterocyclic Compounds This table presents data for structurally related compounds to provide context due to the absence of specific data for 12H-Benzo rsc.orgacs.orgthieno[3,2-a]carbazole.

Compound NameAbbreviationHole Mobility (cm² V⁻¹ s⁻¹)Measurement TechniqueApplication
Star-shaped carbazole w/ triphenylamine armsLD291.72 × 10⁻⁵Space-charge limited current (SCLC)PSC HTL
Poly[N-9'-heptadecanyl-2,7-carbazole-alt-3,6-bis(thiophen-5-yl)-2,5-dioctyl-2,5-dihydropyrrolo[3,4-]pyrrole-1,4-dione]PCBTDPP0.02OFETOrganic Photovoltaics
2,7-diphenylbenzo rsc.orgacs.orgthieno[3,2-b]benzofuranBTBF-DPh0.181OFETOFET / OLED

Other Optoelectronic Device Applications

Beyond solar cells, fused heterocyclic systems are pivotal in a range of optoelectronic devices, including Organic Field-Effect Transistors (OFETs). abo.finih.gov OFETs are fundamental components for flexible circuits, displays, and sensors. tuhh.dequcosa.de

While there is no specific research highlighting the use of 12H-Benzo rsc.orgacs.orgthieno[3,2-a]carbazole in OFETs, its constituent parts—carbazole and thieno-aromatics—are well-established in this field. The performance of OFETs is largely determined by the charge carrier mobility of the organic semiconductor. nih.gov A multifunctional semiconductor, 2,7-diphenylbenzo rsc.orgacs.orgthieno[3,2-b]benzofuran (BTBF-DPh), which contains a similar fused core, was used to fabricate OFETs that showed a p-type carrier mobility of 0.181 cm² V⁻¹ s⁻¹. acs.org This high mobility was attributed to the dense, close-packed structure and extended π-conjugation facilitated by the fused ring system. acs.org This result suggests that the rigid, planar structure of the 12H-Benzo rsc.orgacs.orgthieno[3,2-a]carbazole scaffold could similarly promote efficient charge transport, making its derivatives potentially valuable materials for OFET applications.

Structure Property Relationships and Rational Design of 12h Benzo 1 2 Thieno 3,2 a Carbazole Derivatives for Enhanced Performance

Impact of Molecular Architecture on Electronic and Optoelectronic Characteristics

The unique angular fusion of the benzothieno group to the carbazole (B46965) core in 12H-Benzo researchgate.netrsc.orgthieno[3,2-a]carbazole is expected to create a rigid, planar molecular structure. This planarity typically enhances intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductor devices. The precise bond angles and lengths would influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Attaching substituent groups at various positions on the carbazole nitrogen or the aromatic backbone would further modulate these properties. For instance, electron-donating groups would raise the HOMO level, facilitating hole injection, while electron-withdrawing groups would lower the LUMO level, aiding electron injection. However, without experimental or theoretical data for this specific molecule, these effects remain qualitative predictions.

Influence of Donor-Acceptor (D-A) Configurations on Charge Transfer and Emission

Creating donor-acceptor (D-A) structures is a powerful design principle for advanced organic electronic materials. In this context, the 12H-Benzo researchgate.netrsc.orgthieno[3,2-a]carbazole unit, being electron-rich, would serve as an excellent electron donor. By chemically bonding it to a suitable electron-accepting moiety (such as benzothiadiazole, quinoxaline, or triazine), it is possible to induce intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is fundamental to the operation of materials exhibiting thermally activated delayed fluorescence (TADF), which can enable OLEDs to achieve near-100% internal quantum efficiency. The emission color and efficiency of such D-A molecules would be highly dependent on the strength of the acceptor and the spatial orientation between the donor and acceptor units.

Heteroatom Inclusion (e.g., Sulfur, Nitrogen) and its Effect on Electronic Properties and Spin Dynamics

The 12H-Benzo researchgate.netrsc.orgthieno[3,2-a]carbazole scaffold inherently contains both sulfur and nitrogen heteroatoms. The lone pair electrons on the nitrogen atom of the carbazole unit contribute significantly to the π-system, establishing its electron-donating nature. The sulfur atom in the thiophene (B33073) ring also influences electron distribution and can facilitate intersystem crossing—the transition between singlet and triplet excited states—due to spin-orbit coupling effects. Introducing additional heteroatoms, for example, by substituting parts of the aromatic framework with pyridine (B92270) or diazine rings, would further modify the electronic landscape, impacting charge carrier mobility and the energy levels of triplet states, which is a critical parameter for host materials in phosphorescent OLEDs.

Design Principles for High-Efficiency and Long-Life 12H-Benzoresearchgate.netrsc.orgthieno[3,2-a]carbazole-Based Materials

Based on the general understanding of related materials, several design principles could be proposed for developing high-performance materials based on this core structure:

For High Efficiency:

Incorporate the scaffold into D-A architectures with carefully chosen acceptors to achieve a small singlet-triplet energy gap (ΔEST) for TADF.

Extend π-conjugation judiciously to tune emission color while maintaining a high photoluminescence quantum yield.

Ensure balanced charge injection and transport by selecting appropriate donor and acceptor moieties.

For Long Lifetime:

Enhance the morphological and thermal stability by introducing bulky side groups (like tert-butyl) to prevent crystallization and intermolecular aggregation, which can lead to device degradation.

Increase the rigidity of the molecular structure to minimize non-radiative decay pathways from vibrational relaxation.

Ensure high chemical purity to eliminate quenching sites and degradation initiators.

While these principles provide a roadmap, their successful application requires extensive experimental synthesis and characterization specifically targeted at derivatives of 12H-Benzo researchgate.netrsc.orgthieno[3,2-a]carbazole. The scientific community awaits such studies to unlock the potential of this specific molecular building block.

Future Prospects and Emerging Research Frontiers for 12h Benzo 1 2 Thieno 3,2 a Carbazole in Advanced Materials

Development of Next-Generation 12H-Benzoglpbio.combldpharm.comthieno[3,2-a]carbazole Derivatives with Tailored Functionality

The core structure of 12H-Benzo glpbio.combldpharm.comthieno[3,2-a]carbazole serves as a versatile scaffold for the development of next-generation materials. The primary strategy for tailoring its functionality involves precise chemical modifications to modulate its electronic characteristics, solubility, and solid-state packing.

Transition metal-catalyzed C-H activation and functionalization have emerged as powerful tools for modifying carbazole (B46965) scaffolds. chim.it These synthetic methods, including alkylation, arylation, and the introduction of various functional groups, allow for the fine-tuning of the molecule's properties. chim.it For instance, the strategic placement of alkyl chains can significantly influence the solubility and processability of the material, which is crucial for solution-based fabrication of electronic devices.

Research on related ladder-type molecules, such as bisbenzothienocarbazole derivatives, demonstrates a clear relationship between structural design and emissive behavior. The introduction of sulfur-containing functional groups and variations in alkylation patterns can dramatically alter the optoelectronic properties. upc.edu For example, sulfoxide-containing fluorophores have been shown to exhibit substantially increased blue fluorescence compared to their non-emitting sulfur counterparts. upc.edu This highlights the potential to create a library of 12H-Benzo glpbio.combldpharm.comthieno[3,2-a]carbazole derivatives with a wide range of emission colors and quantum efficiencies. The systematic synthesis of such derivatives is a key step toward materials with functionalities tailored for specific applications like full-color displays and solid-state lighting.

Table 1: Influence of Functionalization on the Properties of Thieno-Carbazole Derivatives

Derivative TypeFunctionalization ExampleImpact on PropertiesPotential Application
Alkylated DerivativesIntroduction of n-octyl chainsImproved solubility, influences molecular packingSolution-processed electronics
Sulfurated DerivativesOxidation to sulfoxideEnhanced blue fluorescenceBlue-light-emitting diodes (OLEDs)
π-Extended SystemsFusion with additional aromatic ringsRed-shifted absorption/emission, improved charge transportOrganic photovoltaics, Field-effect transistors

This table is illustrative, based on findings from related carbazole derivatives.

Exploration of Novel Device Architectures Integrating 12H-Benzoglpbio.combldpharm.comthieno[3,2-a]carbazole

The unique properties of 12H-Benzo glpbio.combldpharm.comthieno[3,2-a]carbazole and its derivatives make them highly suitable for integration into a variety of novel device architectures. Their strong fluorescence and good charge-donating capabilities are particularly advantageous. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Carbazole derivatives are widely used as emitting materials in OLEDs. researchgate.net Devices fabricated via solution processing with a typical architecture of ITO/PEDOT:PSS/emitting material/LiF/Al have shown impressive performance. researchgate.net For example, OLEDs using specific carbazole derivatives have achieved high luminances (up to 4130 cd/m²) and excellent current efficiencies (around 20 cd/A), with emissions in the greenish-blue region of the spectrum. researchgate.net Future research will focus on developing 12H-Benzo glpbio.combldpharm.comthieno[3,2-a]carbazole derivatives that emit deep-blue light with high efficiency and stability, a key challenge in the OLED industry.

Organic Solar Cells (OSCs): In the realm of photovoltaics, carbazole moieties are used as potent electron-donor units in dyes for dye-sensitized solar cells (DSSCs) and as donors in bulk heterojunction (BHJ) solar cells. mdpi.com The rigid and planar structure of the thieno-carbazole core can facilitate efficient intramolecular charge transfer and prevent charge recombination, which is critical for high power conversion efficiencies (PCEs). mdpi.compreprints.org High-performance small-molecule OSCs have demonstrated that PCEs can surpass 7%, proving they can be competitive with their polymer counterparts. nankai.edu.cn The development of 12H-Benzo glpbio.combldpharm.comthieno[3,2-a]carbazole-based donors with optimized energy levels to match new-generation non-fullerene acceptors is a promising research direction.

Organic Thin-Film Transistors (OTFTs): Ladder-type molecules based on thieno-carbazole cores have been successfully applied as p-type semiconductors in OTFTs. upc.edu These materials have demonstrated respectable hole mobility values (up to 1.1 × 10⁻³ cm² V⁻¹ s⁻¹) and notable air stability, making them suitable for applications in flexible electronics and sensors. upc.edu Future work will aim to enhance charge carrier mobility through molecular design and optimization of film morphology.

Table 2: Performance of Devices Incorporating Carbazole-Based Materials

Device TypeKey Performance MetricReported ValueReference Compound Type
OLEDMaximum Luminance4130 cd/m²Carbazole-acrylonitrile derivative researchgate.net
OLEDMaximum Current Efficiency20.2 cd/ACarbazole-acrylonitrile derivative researchgate.net
OTFTHole Mobility1.1 × 10⁻³ cm² V⁻¹ s⁻¹Bisbenzothienocarbazole derivative upc.edu
OSC (Small Molecule)Power Conversion Efficiency7.38%Benzo[1,2-b:4,5-b]dithiophene derivative nankai.edu.cn

This table presents data from various carbazole and related heterocyclic systems to illustrate the potential of the target compound class.

Synergistic Approaches Combining Experimental Synthesis with Advanced Computational Modeling

The integration of experimental synthesis with advanced computational modeling represents a powerful strategy for accelerating the discovery and optimization of new materials. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are invaluable tools for predicting the structural and electronic properties of 12H-Benzo glpbio.combldpharm.comthieno[3,2-a]carbazole derivatives before their synthesis.

Computational methods can accurately predict key parameters such as molecular geometry, HOMO and LUMO energy levels, and electronic absorption spectra. d-nb.info For instance, DFT calculations have been used to show that related donor-acceptor molecules possess a nearly planar geometry, which is beneficial for charge transport. d-nb.info Theoretical calculations can also predict the absorption bands of new molecules, showing good correlation with experimental UV-Vis spectra. d-nb.info This predictive power allows researchers to screen potential candidates and prioritize synthetic targets with the most promising properties for a given application.

Furthermore, computational studies, including molecular docking, can provide insight into intermolecular interactions and structure-property relationships. mdpi.com In the context of biological applications, docking can predict how a molecule might bind to an enzyme. mdpi.com For materials science, these models can help understand how molecules will pack in the solid state, which is crucial for charge transport in OTFTs and OSCs. This synergistic feedback loop—where computational predictions guide experimental work, and experimental results validate and refine computational models—is essential for the rational design of next-generation 12H-Benzo glpbio.combldpharm.comthieno[3,2-a]carbazole-based materials. mdpi.com

Potential for Integration into Multifunctional Material Systems

While the primary focus of research on 12H-Benzo glpbio.combldpharm.comthieno[3,2-a]carbazole has been on its optoelectronic applications, its robust and functionalizable core presents opportunities for integration into multifunctional material systems. The ability to introduce a variety of chemical groups onto the carbazole framework opens the door to combining its electronic properties with other functionalities.

For example, by attaching specific recognition units or biocompatible moieties, 12H-Benzo glpbio.combldpharm.comthieno[3,2-a]carbazole derivatives could be developed for applications in chemosensors or bioimaging. The inherent fluorescence of the core structure makes it a suitable platform for developing fluorescent probes that can detect specific analytes or cellular components. Research on other carbazole-thiazole conjugates has already demonstrated their potential as tyrosinase inhibitors, indicating the biological activity of such heterocyclic systems. mdpi.com This suggests a frontier for designing 12H-Benzo glpbio.combldpharm.comthieno[3,2-a]carbazole derivatives that could function as theranostic agents, combining diagnostic (imaging) and therapeutic capabilities in a single molecule. The development of hybrid materials, where the thieno-carbazole unit is combined with inorganic nanoparticles or polymers, could also lead to novel composites with synergistic properties for use in advanced sensors, photocatalysis, or energy storage.

Addressing Challenges and Opportunities in Scale-Up and Commercialization of 12H-Benzoglpbio.combldpharm.comthieno[3,2-a]carbazole-Based Technologies

The transition of 12H-Benzo glpbio.combldpharm.comthieno[3,2-a]carbazole-based materials from academic research to industrial application hinges on overcoming significant challenges in synthesis, purification, and manufacturing.

Challenges:

Purification: Materials intended for electronic applications must be of exceptionally high purity (typically >99.9%), as even trace impurities can act as charge traps and severely degrade device performance. Achieving this level of purity on a large scale requires sophisticated and costly purification techniques like temperature-gradient sublimation.

Processability and Stability: For widespread adoption, these materials must be processable using cost-effective, large-area manufacturing techniques like printing or roll-to-roll coating. Furthermore, the final devices must exhibit long-term operational stability under ambient conditions, which remains a significant hurdle for many organic electronic materials.

Opportunities:

Process Optimization: A key opportunity lies in the development of more efficient and scalable synthetic routes. This could involve designing new catalytic systems, exploring flow chemistry processes, or identifying synthetic pathways with fewer steps and higher yields.

Molecular Design for Purity: Designing molecules that are inherently easier to purify, for example, by promoting the formation of high-quality crystals, could significantly reduce downstream processing costs.

Formulation Engineering: For solution-processed devices, the development of optimized ink formulations is crucial for achieving uniform, high-quality thin films over large areas. This involves careful selection of solvents, additives, and concentration ranges to control the morphology and electronic properties of the deposited layer.

Successfully addressing these challenges will be critical to unlocking the commercial potential of 12H-Benzo glpbio.combldpharm.comthieno[3,2-a]carbazole and its derivatives in next-generation electronic and multifunctional technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for constructing the benzo[4,5]thieno[3,2-a]carbazole core?

  • Answer : The core can be synthesized via:

  • Three-component bis-heterocycliation : Methylketoxime acetates react with sulfur sources (e.g., elemental sulfur) under a cooperative base system (e.g., KOH/DABCO) to form thieno-carbazole derivatives. Key intermediates include trisulfur radical anions ([S₃]˙⁻) and Willgerodt–Kindler-type sulfuration pathways .
  • Pd-catalyzed oxidative cyclization : Indolo-carbazole derivatives are synthesized via twofold oxidative cyclization, leveraging palladium catalysts to form fused heterocycles. This method allows for functional group diversification .
  • Fiesselmann thiophene synthesis : Aryl halides (e.g., 3-bromobenzo[b]selenophen-2-yl substrates) undergo cyclization to generate selenopheno-thiophene analogs, adaptable for thieno-carbazoles .

Q. How are structural and electronic properties of thieno-carbazole derivatives characterized?

  • Answer : Key techniques include:

  • Single-crystal X-ray diffraction : Resolves molecular packing patterns (e.g., slip distances of 5.29–5.33 Å between π-planes in CbzBT derivatives) critical for π-π interactions .
  • UPS (Ultraviolet Photoelectron Spectroscopy) and KPFM (Kelvin Probe Force Microscopy) : Measure work function modulation and HOMO energy levels in self-assembled monolayers (SAMs) for optoelectronic applications .
  • NMR/HRMS : Confirm purity and regioselectivity in synthetic products .

Advanced Research Questions

Q. How do molecular packing and π-π interactions influence device performance in perovskite solar cells?

  • Answer : Ordered molecular packing in SAMs (e.g., CbzBT derivatives) enhances charge transport by optimizing π-π overlap. For example:

DerivativeSlip Distance (Å)Key InteractionDevice Outcome
CbzBT5.29CH⋯π, π–πImproved hole extraction efficiency in inverted PSCs
CbzBF5.33Extended conjugationHigher ITO work function tuning (≈5.1 eV)
Optimal SAM formation involves spin-coating in isopropanol, annealing at 100°C for 15 minutes, and IPA rinsing to remove residual molecules .

Q. What methodological challenges arise in scaling thieno-carbazole synthesis, and how are they resolved?

  • Answer : Challenges include:

  • Scalability : Traditional routes (e.g., multi-step cyclizations) suffer from low yields. Solutions involve one-pot Pd-catalyzed reactions (e.g., oxidative cyclization) for gram-scale synthesis .
  • Substituent Flexibility : Limited by harsh reaction conditions. Recent advances use biomimetic transamination to introduce diverse substituents (e.g., methoxycarbonyl groups) .
  • Data Contradictions : Discrepancies in biological activity reports (e.g., antimicrobial vs. antitumor efficacy) require rigorous dose-response assays and in silico modeling to validate mechanisms .

Q. How can computational methods guide the design of thieno-carbazole-based SAMs for interfacial engineering?

  • Answer : DFT calculations predict dipole moments and HOMO levels (e.g., CbzBT: HOMO ≈ -5.3 eV), which correlate with SAM performance in hole-selective layers. Molecular dynamics simulations model packing density and orientation on ITO substrates, aiding in rational design .

Key Research Gaps and Future Directions

  • Mechanistic Insights : Clarify the role of trisulfur radical intermediates in sulfur-containing heterocyclizations .
  • Biological Applications : Expand structure-activity relationship (SAR) studies for antimicrobial or anticancer derivatives .
  • Device Integration : Optimize SAM thermal stability and defect passivation in perovskite solar cells via side-chain engineering .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.